An In-depth Technical Guide to the Physical and Chemical Properties of Itraconazole-d9
An In-depth Technical Guide to the Physical and Chemical Properties of Itraconazole-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Itraconazole-d9, a deuterated analog of the antifungal agent Itraconazole (B105839). It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift, which allows for clear differentiation from the parent drug in mass spectrometry-based assays.
Physical Properties
The physical characteristics of Itraconazole-d9 are summarized in the table below. These properties are largely comparable to the non-deuterated form, Itraconazole.
| Property | Value | References |
| Appearance | Off-White Solid | [1] |
| Molecular Formula | C₃₅H₂₉D₉Cl₂N₈O₄ | [1][2][3] |
| Molecular Weight | 714.70 g/mol | [1][3] |
| Melting Point | ~165-169 °C (for Itraconazole) | [4][5][6][7][8] |
| pKa | 3.7 (for Itraconazole) | [6][7] |
Chemical and Spectroscopic Properties
Itraconazole-d9 shares its core chemical structure with Itraconazole, with the key difference being the substitution of nine hydrogen atoms with deuterium (B1214612) on the sec-butyl group. This isotopic labeling is crucial for its use as an internal standard.
| Property | Description | References |
| Chemical Name | 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(butan-2-yl-d9)-2,4-dihydro-3H-1,2,4-triazol-3-one | [1][3][9] |
| Synonyms | Itraconazole-d9 is also known by various synonyms including R-51211-d9 and Sporanox-d9. | [3] |
| UV/Vis λmax | 263 nm (for Itraconazole) | [10] |
| NMR Spectroscopy | ¹H and ¹³C NMR have been utilized to study the protonation sites of the parent compound, Itraconazole, identifying the high proton affinity of the piperazine (B1678402) nitrogen. | [11][12][13][14] |
Solubility and Stability
The solubility and stability of Itraconazole-d9 are critical for its application in experimental settings. The data is largely based on its parent compound.
| Property | Details | References |
| Solubility | Itraconazole is practically insoluble in water and dilute acidic solutions. It is soluble in organic solvents such as DMSO and dimethylformamide. | [5][6][7][10][15] |
| Stability | The parent compound, Itraconazole, is stable under heat, light, and in acidic or alkaline conditions, but it is sensitive to oxidation. Stock solutions of Itraconazole-d9 are recommended to be stored at -80°C for up to 6 months or at -20°C for up to one month, protected from light and under nitrogen. | [16][17] |
Experimental Protocols and Methodologies
Itraconazole-d9 is most commonly employed as an internal standard in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Quantification of Itraconazole in Human Plasma
This method is widely used for pharmacokinetic studies.
1. Sample Preparation:
-
A simple protein precipitation method is typically employed.[18][19]
-
To a plasma sample, an internal standard working solution (containing Itraconazole-d9) is added.
-
A precipitating agent, such as acetonitrile (B52724) or methyl t-butyl ether, is then added to remove plasma proteins.[18][19][20]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for separation.[18][21][22]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typical.[20][22]
-
Flow Rate: A suitable flow rate is maintained, for example, 0.5 mL/min.[22]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[18][19][22]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[18][19][22]
-
MRM Transition for Itraconazole: m/z 705.3 → 392.4[19]
-
MRM Transition for Itraconazole-d9 (as Internal Standard): The specific transition would be determined based on the mass shift due to deuteration.
-
The workflow for using Itraconazole-d9 as an internal standard in a pharmacokinetic study is visualized below.
Caption: Workflow for a pharmacokinetic study using Itraconazole-d9.
A more detailed experimental workflow for the LC-MS/MS analysis portion is depicted in the following diagram.
Caption: Detailed workflow for LC-MS/MS analysis of Itraconazole.
References
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- 2. Itraconazole-D9 - Acanthus Research [acanthusresearch.com]
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- 4. 452870050 [thermofisher.com]
- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Itraconazole | 84625-61-6 [chemicalbook.com]
- 7. Itraconazole [drugfuture.com]
- 8. Itraconazole - Wikipedia [en.wikipedia.org]
- 9. Itraconazole-D9 | CAS No- 1309272-50-1 | Simson Pharma Limited [simsonpharma.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements | Semantic Scholar [semanticscholar.org]
- 14. Itraconazole(84625-61-6) 1H NMR [m.chemicalbook.com]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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